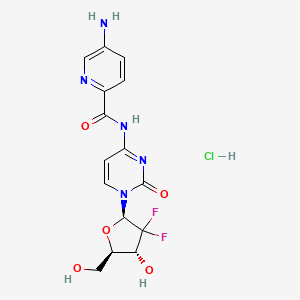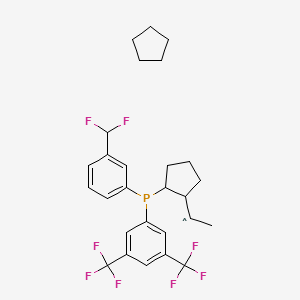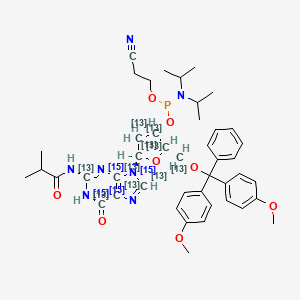
Viral polymerase-IN-1 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viral polymerase-IN-1 hydrochloride is a derivative of Gemcitabine, known for its potent antiviral properties. It effectively inhibits influenza A and B virus infections and demonstrates activity against SARS-CoV-2 infection. This compound interferes with viral RNA replication and transcription within cells, making it a valuable tool in antiviral research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Viral polymerase-IN-1 hydrochloride involves the derivatization of Gemcitabine. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it generally involves multiple steps of chemical reactions, including nucleophilic substitution and halogenation, under controlled conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain high standards of quality and consistency. The process typically involves large-scale chemical synthesis in reactors, followed by purification steps such as crystallization and chromatography. The final product is then formulated and packaged under sterile conditions to prevent contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Viral polymerase-IN-1 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, under mild to moderate temperatures
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Applications De Recherche Scientifique
Viral polymerase-IN-1 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on viral replication and transcription.
Medicine: Explored as a potential antiviral agent in preclinical studies for the treatment of influenza and COVID-19.
Industry: Utilized in the development of antiviral drugs and diagnostic tools .
Mécanisme D'action
Viral polymerase-IN-1 hydrochloride exerts its effects by targeting viral RNA polymerase, an enzyme crucial for viral RNA replication and transcription. By binding to the active site of the polymerase, it inhibits the enzyme’s activity, thereby preventing the synthesis of viral RNA. This disruption of viral RNA replication and transcription ultimately leads to the inhibition of viral proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: An antiviral drug that also targets viral RNA polymerase and is used to treat COVID-19.
Favipiravir: Another antiviral that inhibits viral RNA polymerase and is used for influenza treatment.
Molnupiravir: A nucleoside analog that targets viral RNA polymerase and is effective against various RNA viruses .
Uniqueness
Viral polymerase-IN-1 hydrochloride is unique in its derivation from Gemcitabine, which provides it with distinct structural and functional properties. Its broad-spectrum antiviral activity against both influenza viruses and SARS-CoV-2 highlights its potential as a versatile antiviral agent .
Propriétés
Formule moléculaire |
C15H16ClF2N5O5 |
|---|---|
Poids moléculaire |
419.77 g/mol |
Nom IUPAC |
5-amino-N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H15F2N5O5.ClH/c16-15(17)11(24)9(6-23)27-13(15)22-4-3-10(21-14(22)26)20-12(25)8-2-1-7(18)5-19-8;/h1-5,9,11,13,23-24H,6,18H2,(H,20,21,25,26);1H/t9-,11-,13-;/m1./s1 |
Clé InChI |
WYFKQNWSWILBHM-JOCNCMMXSA-N |
SMILES isomérique |
C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F.Cl |
SMILES canonique |
C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13909123.png)
![8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione](/img/structure/B13909144.png)
![3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride](/img/structure/B13909145.png)

![7,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909155.png)
![(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid](/img/structure/B13909157.png)


![N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13909184.png)

![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)


![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
